

Sanggenon O: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sanggenon O

Cat. No.: B15578734

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Introduction

Sanggenon O is a naturally occurring prenylated flavonoid, specifically classified as a Diels-Alder type adduct. It is primarily isolated from the root bark of various *Morus* species (mulberry), including *Morus cathayana*, *Morus mongolica*, and *Morus alba*.^[1] This complex molecule has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties. This guide provides an in-depth overview of the physicochemical properties of **Sanggenon O**, detailed experimental protocols for its study, and a visualization of its known mechanism of action.

Physicochemical Properties of Sanggenon O

The fundamental physicochemical characteristics of **Sanggenon O** are crucial for its handling, formulation, and application in research and development. The properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄₀ H ₃₆ O ₁₂	[1]
Molecular Weight	708.7 g/mol	[1]
Exact Mass	708.22067658 Da	[1]
Appearance	Yellow crystalline powder	[2]
Melting Point	> 240°C (decomposition)	[2]
Solubility	Soluble in DMSO, methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.	[2]
Purity	Typically ≥98% (HPLC)	[2]
Storage	Store at -20°C under an inert atmosphere; hygroscopic.	[2]
CAS Number	101664-32-8	[1]

Note: Some experimental data, such as appearance and melting point, are based on its diastereomer, Sanggenon C, due to the high structural similarity and limited specific data for **Sanggenon O**.

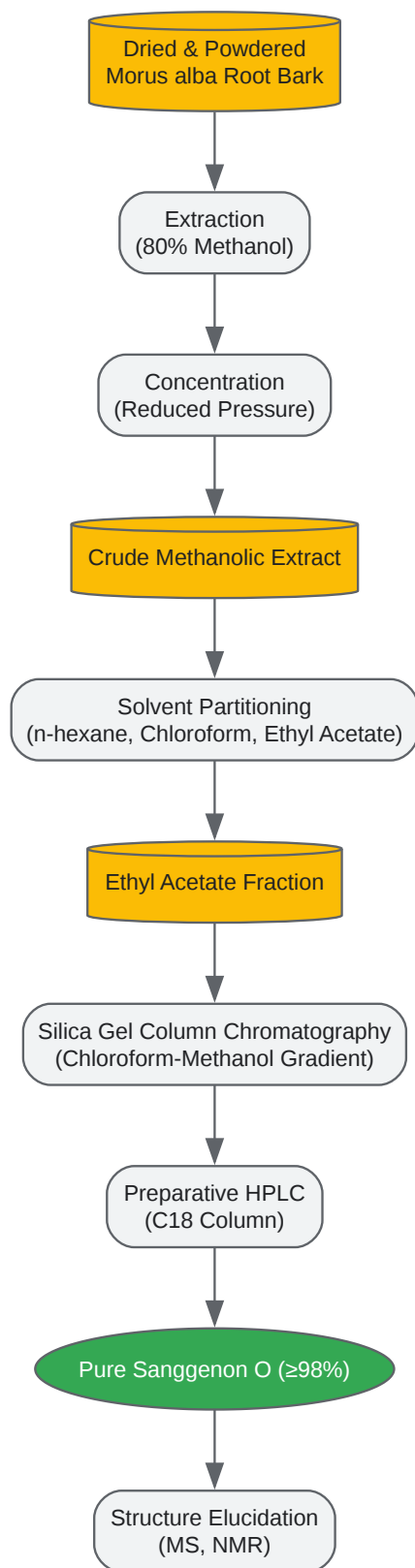
Experimental Protocols

Isolation and Purification of Sanggenon O from Morus alba

The following is a generalized protocol for the isolation and purification of **Sanggenon O** from the root bark of Morus alba, synthesized from common flavonoid extraction methodologies.

- Extraction:
 - The dried and powdered root bark of Morus alba is extracted with 80% methanol at room temperature.

- The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
- Fractionation:
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - The ethyl acetate fraction, which is typically rich in flavonoids like **Sanggenon O**, is collected and concentrated.
- Chromatographic Purification:
 - Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Preparative HPLC: Fractions containing **Sanggenon O** are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve a purity of $\geq 98\%$.[\[3\]](#)
- Structure Elucidation:
 - The final structure of the purified **Sanggenon O** is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C NMR).



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General workflow for **Sanggenon O** isolation.

Quantification of Sanggenon O by HPLC

This protocol details a reversed-phase HPLC (RP-HPLC) method for the quantification of **Sanggenon O**.^[4]

- **Chromatographic System:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 column (e.g., 4.6 x 250 mm, 5 µm).
- **Mobile Phase:** A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 280 nm.
- **Standard Preparation:** Prepare a stock solution of **Sanggenon O** reference standard (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Dissolve the extract in methanol and filter through a 0.45 µm syringe filter before injection.
- **Analysis:** Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Sanggenon O** in the sample from this curve.^[4]

Biological Activity and Signaling Pathways

Sanggenon O has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.^[5]

Inhibition of the NF-κB Signaling Pathway

In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB p50/p65 dimer in the cytoplasm. This phosphorylation targets IκBα for ubiquitination

and subsequent degradation by the proteasome. The degradation of I κ B α unmasks the nuclear localization signal of the p50/p65 dimer, allowing it to translocate into the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[6]

Sanggenon O exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of I κ B α .[5] This action keeps the NF- κ B dimer sequestered in the cytoplasm, thereby inhibiting the expression of iNOS and the production of nitric oxide (NO), a key inflammatory mediator.[5]

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